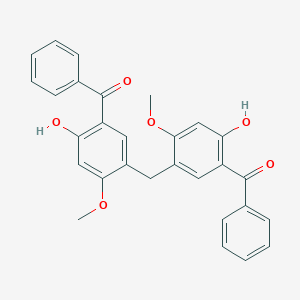
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as fenoxaprop-P-ethyl, is a selective herbicide used to control annual and perennial grass weeds in various crops. This compound belongs to the aryloxyphenoxypropionate class of herbicides and is widely used in agriculture due to its effectiveness and low toxicity to humans and animals.
作用機序
Fenoxaprop-P-ethyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. Fenoxaprop-P-ethyl is selective for grassy weeds because the ACC enzyme in these plants is more sensitive to the herbicide than in broadleaf plants.
Biochemical and physiological effects:
Fenoxaprop-P-ethyl has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized in the liver and excreted in the urine. However, studies have shown that exposure to fenoxaprop-P-ethyl can cause mild skin and eye irritation. In plants, fenoxaprop-P-ethyl causes a disruption of lipid metabolism, which leads to a reduction in membrane integrity and cell death.
実験室実験の利点と制限
Fenoxaprop-P-ethyl is a widely used herbicide in agriculture, and its effectiveness has been well established. In laboratory experiments, fenoxaprop-P-ethyl can be used to study the effects of herbicides on plant metabolism and the environment. One limitation of using fenoxaprop-P-ethyl in lab experiments is that it is a relatively specific herbicide, and its effects may not be representative of other herbicides or environmental stressors.
将来の方向性
There are several potential future directions for research on fenoxaprop-P-ethyl. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of fenoxaprop-P-ethyl on soil and water systems. Additionally, there is a need for further research on the potential impact of fenoxaprop-P-ethyl on non-target organisms and the environment. Finally, the development of new analytical methods for detecting fenoxaprop-P-ethyl and its metabolites in environmental samples could improve our understanding of its fate and transport in the environment.
合成法
Fenoxaprop-P-ethyl is synthesized by the reaction of 2-(4-chlorophenoxy)acetic acid with 2,4,5-trichlorophenol in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethanol to form fenoxaprop-P-ethyl. The synthesis of fenoxaprop-P-ethyl is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Fenoxaprop-P-ethyl has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of grass weeds in various crops, including rice, wheat, maize, and soybean. Research has also been conducted to determine the fate and transport of fenoxaprop-P-ethyl in soil and water systems, as well as its potential impact on non-target organisms.
特性
CAS番号 |
327071-46-5 |
|---|---|
製品名 |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
分子式 |
C14H9Cl4NO2 |
分子量 |
365 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
InChIキー |
LLYCFUILTVWQDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



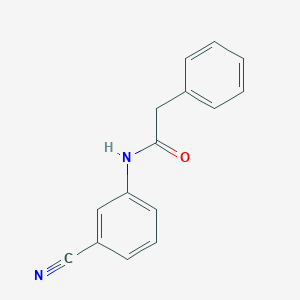

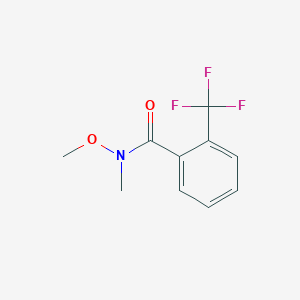
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)


![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
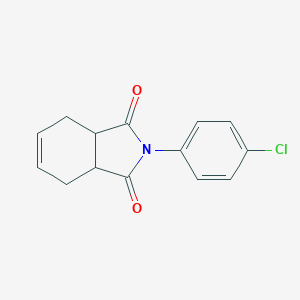


![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)
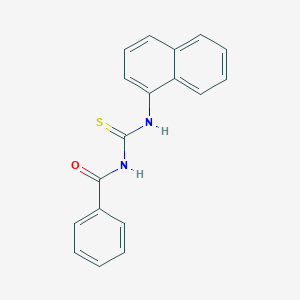
![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)
